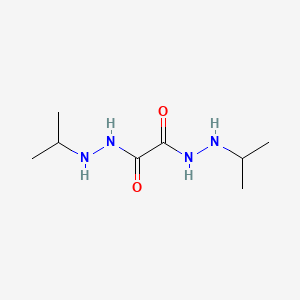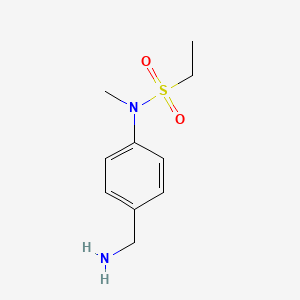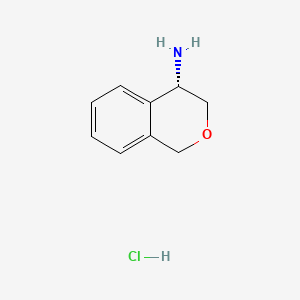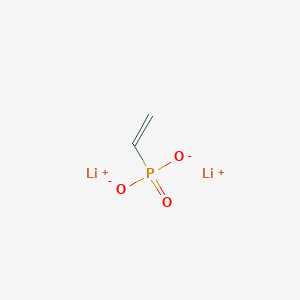
N'1,N'2-Diisopropyloxalohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’2-Diisopropyloxalohydrazide is a chemical compound with the molecular formula C8H18N4O2 and a molecular weight of 202.25 g/mol . It is known for its unique structure, which includes two isopropyl groups attached to an oxalohydrazide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N’1,N’2-Diisopropyloxalohydrazide can be synthesized through the reaction of oxalyl chloride with isopropylhydrazine under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of N’1,N’2-Diisopropyloxalohydrazide involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: N’1,N’2-Diisopropyloxalohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxalohydrazide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxalohydrazides and hydrazine derivatives, which have applications in different fields of research .
Wissenschaftliche Forschungsanwendungen
N’1,N’2-Diisopropyloxalohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’1,N’2-Diisopropyloxalohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
N,N’-Diisopropylcarbodiimide: Similar in structure but differs in its reactivity and applications.
N,N’-Diisopropylurea: Shares some chemical properties but has different biological activities.
N,N’-Diisopropylhydrazine: Similar hydrazine derivative with distinct chemical behavior.
Eigenschaften
Molekularformel |
C8H18N4O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-N',2-N'-di(propan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O2/c1-5(2)9-11-7(13)8(14)12-10-6(3)4/h5-6,9-10H,1-4H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
XXNHVLQHTCOFFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C(=O)NNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)



![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)

![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)



![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)

![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
